molecular formula C27H31N3S B4629600 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide

4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide

Cat. No.: B4629600
M. Wt: 429.6 g/mol
InChI Key: UMROKTJPJVSMQQ-UHFFFAOYSA-N
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Description

4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves the functionalization of the carbazole core at various positions. For 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide, the synthetic route may involve the following steps:

    N-alkylation of carbazole: The carbazole core is alkylated at the nitrogen position using an appropriate alkylating agent.

    Formation of the pyrazine ring: The alkylated carbazole is then reacted with a suitable reagent to form the tetrahydro-1-pyrazinyl moiety.

    Attachment of the phenyl methyl sulfide group:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the carbazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is not well-documented. carbazole derivatives generally exert their effects through interactions with various molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

9-ethyl-3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3S/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMROKTJPJVSMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)SC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide
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4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide

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